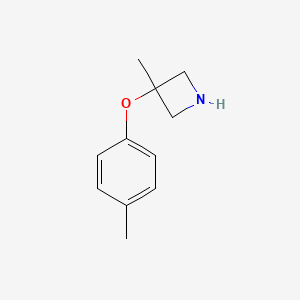

3-Methyl-3-(4-methylphenoxy)azetidine HCl

Description

3-Methyl-3-(4-methylphenoxy)azetidine HCl is an azetidine-based small molecule characterized by a substituted phenoxy group at the 3-position of the azetidine ring. The compound features a methyl group at the 3-position of the azetidine core and a 4-methylphenoxy substituent, contributing to its unique physicochemical and pharmacological profile.

The compound is commercially available in varying pack sizes (0.25g to 5g), with pricing ranging from $265.84 to $605.00, reflecting its use in pharmaceutical research and development .

Properties

IUPAC Name |

3-methyl-3-(4-methylphenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-3-5-10(6-4-9)13-11(2)7-12-8-11/h3-6,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPLPRJZHLFYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2(CNC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-methylphenoxy)azetidine HCl typically involves the reaction of 3-methylazetidine with 4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-methylphenoxy)azetidine HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

3-Methyl-3-(4-methylphenoxy)azetidine HCl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4-methylphenoxy)azetidine HCl involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 3-Methyl-3-(4-methylphenoxy)azetidine HCl include azetidine derivatives with variations in substituent groups (Table 1). These modifications influence lipophilicity, electronic effects, and steric bulk, which are critical for drug-like properties.

Table 1: Structural Analogues of this compound

- Phenoxy vs.

- Fluorinated Analogues : The difluoromethyl group in 3-(difluoromethyl)azetidine HCl may enhance metabolic stability and binding affinity through fluorine’s electronegativity and steric effects, a common strategy in medicinal chemistry .

Solubility and Physicochemical Properties

Substituents significantly affect solubility:

- Polar groups like carboxylate esters (Methyl azetidine-3-carboxylate HCl) or hydroxymethyl (Azetidin-3-ylmethanol HCl) confer high solubility (>38.9 mg/mL in water) .

- In contrast, the 4-methylphenoxy group in the target compound likely reduces solubility due to its hydrophobic nature, though experimental data are needed for confirmation.

Biological Activity

3-Methyl-3-(4-methylphenoxy)azetidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of 3-Methyl-3-(4-methylphenoxy)azetidine HCl is characterized by the presence of an azetidine ring substituted with a methyl group and a 4-methylphenoxy group. Its molecular formula is with a molecular weight of approximately 215.7 g/mol.

Research indicates that azetidine derivatives can influence various biological pathways, including:

- Antimicrobial Activity : Azetidines have been shown to exhibit antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Activity : Some azetidine derivatives demonstrate antiproliferative effects against cancer cell lines by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth.

Antimicrobial Properties

In a study evaluating the antimicrobial activity of azetidine derivatives, compounds were tested against several bacterial and fungal strains. The results indicated that certain derivatives exhibited significant inhibition compared to standard antibiotics:

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| S. aureus | 22 | |

| C. albicans | 18 |

These findings suggest that this compound may be effective against common pathogens, warranting further investigation into its clinical applications.

Anticancer Activity

The anticancer potential of azetidine derivatives has been explored in various studies. For instance, one study reported the cytotoxic effects of a related compound on breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HeLa (Cervical) | 7.8 |

| A549 (Lung) | 6.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising activity against these cancer types.

Case Studies

- Antimicrobial Screening : A series of azetidine derivatives, including this compound, were screened for their antimicrobial efficacy using disc diffusion methods. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated that treatment with the compound resulted in dose-dependent decreases in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. How can the compound’s activity against enzymatic targets (e.g., monoacylglycerol lipase) be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.